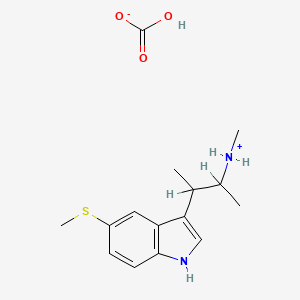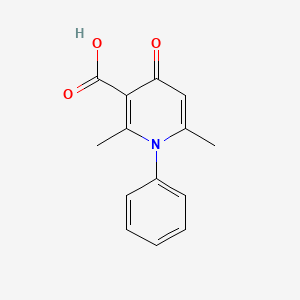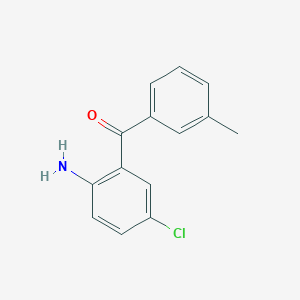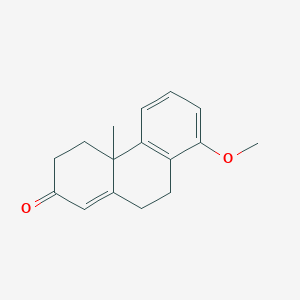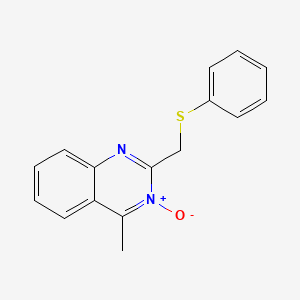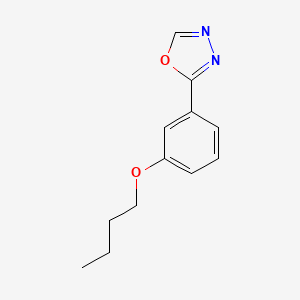
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of hydrazides in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions using reagents such as oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For example, the use of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids in a one-pot, three-component reaction under mild conditions can yield 1,3,4-oxadiazoles in good yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions can modify the oxadiazole ring, although specific examples for 2-(m-butoxyphenyl)-1,3,4-oxadiazole are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 1,3,4-oxadiazoles include:
Dehydrating agents: For cyclization of hydrazides.
Oxidizing agents: Such as oxygen, iodine, or bromine for oxidative cyclization.
Catalysts: Copper (II) oxide nanoparticles for substitution reactions.
Major Products
The major products formed from these reactions are typically substituted 1,3,4-oxadiazoles, which can have various functional groups depending on the starting materials and reaction conditions .
Scientific Research Applications
1,3,4-Oxadiazoles, including 2-(m-butoxyphenyl)-1,3,4-oxadiazole, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazoles involves interactions with specific molecular targets and pathways. For example, some oxadiazole derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . Others may interact with cellular receptors or DNA, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
1,3,4-Oxadiazoles can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar in structure but with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,3-Oxadiazoles: Another isomer with unique reactivity and uses.
1,2,5-Oxadiazoles: Less common but still of interest in certain chemical contexts.
The uniqueness of 2-(m-butoxyphenyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other oxadiazole derivatives .
Properties
CAS No. |
5378-31-4 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3-butoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
IHLRVUVFLZABKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


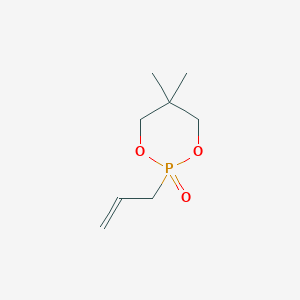
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
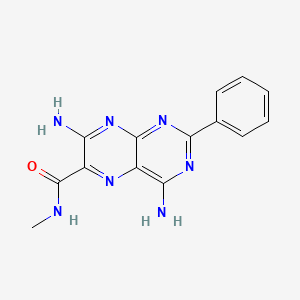
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
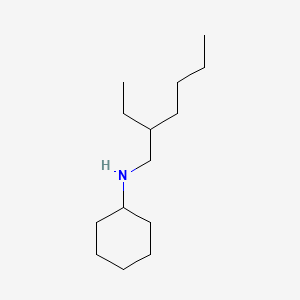
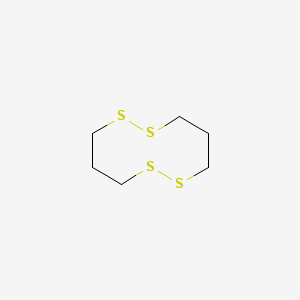
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

